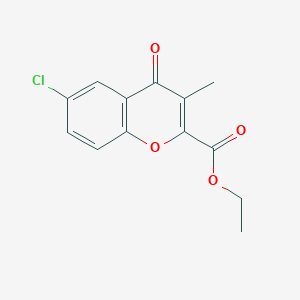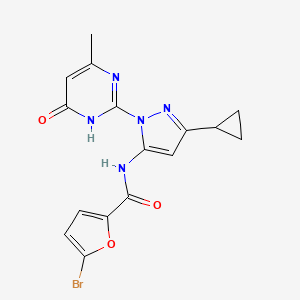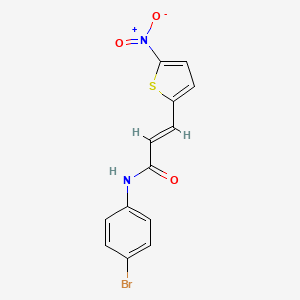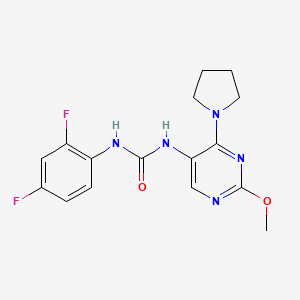
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid is an organoboron compound with the molecular formula C13H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl-substituted benzodiazole ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-phenyl-1,3-benzodiazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also participate in other types of reactions such as oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Undergoes electrophilic substitution reactions with reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include various substituted benzodiazoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the transfer of the aryl group to the halide.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid pinacol ester
- This compound neopentyl glycol ester
- This compound MIDA ester
Uniqueness
This compound is unique due to its high reactivity in Suzuki-Miyaura coupling reactions and its ability to form stable complexes with palladium catalysts. This makes it a valuable reagent in organic synthesis, particularly for the construction of biaryl compounds.
Propiedades
IUPAC Name |
(1-phenylbenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPKDXAJMSHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)

![(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZA-BICYCLO[3.2.1]-OCT-3-YL)-ACETIC ACID](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)


![2-{1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2724529.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![ethyl 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)
![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)
